molecular formula C11H14O3 B8529739 3-(1-Hydroxy-2-methylpropyl)benzoic acid

3-(1-Hydroxy-2-methylpropyl)benzoic acid

Cat. No.: B8529739
M. Wt: 194.23 g/mol
InChI Key: QDADIZGZTCUIRR-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-2-methylpropyl)benzoic acid is a substituted benzoic acid derivative characterized by a hydroxy-2-methylpropyl group at the 3-position of the aromatic ring. The hydroxy and methyl groups in the substituent may influence solubility, hydrogen-bonding capacity, and biological activity, making it relevant for pharmaceutical or environmental studies .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(1-hydroxy-2-methylpropyl)benzoic acid

InChI

InChI=1S/C11H14O3/c1-7(2)10(12)8-4-3-5-9(6-8)11(13)14/h3-7,10,12H,1-2H3,(H,13,14)

InChI Key

QDADIZGZTCUIRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 4-(3-Hydroxy-2-methylpropanoyl)benzoic Acid
  • Structure: A ketone-containing derivative with a 3-hydroxy-2-methylpropanoyl group at the 4-position of benzoic acid.
  • Origin : Major photo-degradation product of ibuprofen, synthesized and characterized via ¹H NMR, ¹³C NMR, and FTIR .
  • Key Differences: Positional isomerism (4- vs. 3-substitution) alters electronic effects on the aromatic ring.
  • Toxicity : Exhibits higher ecotoxicity than ibuprofen in marine bacterium Aliivibrio fischeri and human cell lines (HEK293T, HepG2) .
(b) 3-(1-Cyano-2-methylpropyl)benzoic Acid
  • Structure: Features a cyano (-CN) group instead of a hydroxyl (-OH) in the propyl chain (CAS: 68433-03-4).
  • Molecular Formula: C₁₂H₁₃NO₂ (Molar mass: 203.24 g/mol) .
  • Reduced hydrophilicity compared to the hydroxy-substituted analog.
(c) 4-Isobutyrylbenzoic Acid
  • Structure: Contains an isobutyryl (2-methylpropanoyl) group at the 4-position.
  • Origin: Another ibuprofen photo-degradation product .
  • Key Differences :
    • Lack of hydroxyl group diminishes interaction with biological targets.
    • Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.

Data Table: Key Properties of Analogous Compounds

Compound Name Molecular Formula Functional Groups Toxicity (vs. Ibuprofen) Key Applications/Findings
4-(3-Hydroxy-2-methylpropanoyl)benzoic acid C₁₁H₁₂O₄ Hydroxy, ketone, carboxylic acid Higher toxicity Environmental toxicology studies
3-(1-Cyano-2-methylpropyl)benzoic acid C₁₂H₁₃NO₂ Cyano, carboxylic acid Not reported Potential pharmaceutical intermediate
4-Isobutyrylbenzoic acid C₁₁H₁₂O₃ Ketone, carboxylic acid Moderate toxicity Degradation product analysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ Hydroxy, amide Not reported Metal-catalyzed C–H functionalization

Preparation Methods

Formation of the Ketone Intermediate

The synthesis often begins with the preparation of a ketone intermediate at the 3-position of benzoic acid. Starting with methyl 3-bromobenzoate, a Kumada coupling reaction with isobutylmagnesium bromide in the presence of a nickel catalyst (e.g., Ni(dppp)Cl₂) yields methyl 3-(2-methylpropyl)benzoate. Subsequent oxidation of the alkyl chain using pyridinium chlorochromate (PCC) in dichloromethane generates the corresponding ketone, methyl 3-(2-methylpropanoyl)benzoate.

Grignard Addition and Hydrolysis

The ketone intermediate undergoes nucleophilic addition with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C. Quenching the reaction with ammonium chloride yields a tertiary alcohol, which is hydrolyzed under acidic conditions (6 M HCl, reflux) to produce 3-(1-Hydroxy-2-methylpropyl)benzoic acid. This method typically achieves yields of 58–65%, with purity >95% after recrystallization from ethanol.

Table 1: Optimization of Grignard Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature−78°C to −50°CPrevents side reactions
SolventAnhydrous THFEnhances Grignard stability
CatalystNi(dppp)Cl₂Improves coupling efficiency
Reaction Time4–6 hoursMaximizes conversion

Friedel-Crafts Alkylation with Directed ortho-Metalation

Directed Metalation Strategy

To overcome the deactivating effect of the carboxylic acid group, a directed ortho-metalation (DoM) approach is employed. Protecting the carboxylic acid as a tert-butyl ester enables selective lithiation at the 3-position using lithium diisopropylamide (LDA) at −78°C. The resulting aryl lithium species reacts with 2-methylpropanal to form a secondary alcohol after acidic workup (HCl, H₂O).

Ester Deprotection

Cleavage of the tert-butyl ester with trifluoroacetic acid (TFA) in dichloromethane liberates the free carboxylic acid. This method offers superior regioselectivity, with yields reaching 70–75% and minimal byproducts.

Hydroboration-Oxidation of Alkenyl Intermediates

Synthesis of Alkenylbenzoic Acid

Methyl 3-allylbenzoate, prepared via Heck coupling of methyl 3-iodobenzoate with allyltrimethylsilane, serves as the precursor. Hydroboration with disiamylborane (Sia₂BH) in THF at 0°C followed by oxidation with hydrogen peroxide and sodium hydroxide yields the secondary alcohol.

Acidic Hydrolysis

Saponification of the methyl ester with lithium hydroxide in methanol/water provides the target compound. This route is notable for its stereochemical control, producing a diastereomeric ratio of 3:1 in favor of the desired isomer.

Table 2: Comparative Analysis of Hydroboration Reagents

ReagentYield (%)Diastereoselectivity
Sia₂BH823:1
9-BBN782.5:1
BH₃·THF651:1

Catalytic Hydrogenation of Keto Acids

Ketone Synthesis via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling of 3-boronobenzoic acid with 2-methylpropanoyl chloride generates 3-(2-methylpropanoyl)benzoic acid. Hydrogenation over Raney nickel at 50 bar H₂ and 80°C reduces the ketone to the secondary alcohol.

Catalyst Screening

Raney nickel affords higher yields (85%) compared to palladium on carbon (72%) due to reduced over-reduction. Elevated pressures (>30 bar) and temperatures (>60°C) are critical for complete conversion.

Biocatalytic Approaches Using Ketoreductases

Enzymatic Reduction

The keto acid intermediate, 3-(2-methylpropanoyl)benzoic acid, is subjected to asymmetric reduction using NADPH-dependent ketoreductases (e.g., KRED-101). This method achieves enantiomeric excess (ee) >99% and yields of 90–95% under mild conditions (pH 7.0, 30°C).

Process Scalability

Immobilization of the enzyme on chitosan beads enhances reusability, with activity retained over 10 cycles. This green chemistry approach minimizes waste and eliminates heavy metal catalysts.

Table 3: Performance Metrics of Biocatalytic Reduction

ParameterValue
ee>99%
Yield92%
Temperature30°C
Cycle Stability10 cycles

Q & A

Q. What are the recommended analytical methods for quantifying 3-(1-Hydroxy-2-methylpropyl)benzoic acid in complex matrices?

Answer: Reverse-phase high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) is widely used. A C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase gradient of acetonitrile and 0.1% formic acid in water is effective for resolving this compound from structurally similar derivatives like parabens or benzophenones . For improved sensitivity, mass spectrometry (MS) with electrospray ionization (ESI) in negative mode can detect fragmentation patterns (e.g., m/z 193 [M-H]⁻). Validate methods using spike-recovery experiments in biological fluids or environmental samples to ensure accuracy (recovery >90%) .

Q. How can researchers optimize the synthesis of this compound?

Answer: A two-step Friedel-Crafts acylation followed by hydroxylation is commonly employed. Key parameters include:

  • Step 1: React benzoic acid derivatives with 2-methylpropene in the presence of AlCl₃ (1:1.2 molar ratio) at 0–5°C for 6 hours.
  • Step 2: Hydroxylate the intermediate using H₂O₂ (30%) and FeSO₄ as a catalyst under nitrogen at 60°C for 12 hours.
    Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7) and UV visualization. Purify via recrystallization in ethanol/water (yield: 65–75%) .

Q. What stability studies are critical for storing this compound?

Answer: Conduct accelerated stability testing under ICH guidelines:

  • Temperature: Store at 25°C/60% RH and 40°C/75% RH for 6 months.
  • Light: Expose to 1.2 million lux-hours of visible light and 200 W·hr/m² UV.
    Analyze degradation products using HPLC-MS. The compound is prone to oxidation at the hydroxyl group; use amber vials with nitrogen headspace and add antioxidants like BHT (0.01% w/w) for long-term storage .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance bioactivity?

Answer: Use computational docking (e.g., AutoDock Vina) to identify key interactions with target enzymes like cyclooxygenase-2 (COX-2). Modify the 2-methylpropyl side chain to introduce electronegative substituents (e.g., fluorine) or extend conjugation (e.g., aryl groups). Synthesize derivatives via Suzuki-Miyaura coupling or click chemistry, and validate binding affinity using surface plasmon resonance (SPR) .

Q. How should researchers resolve contradictions in reported logP values for this compound?

Answer: Discrepancies in logP values (e.g., 2.1 vs. 2.5) arise from measurement methods. Compare:

  • Experimental: Shake-flask method with octanol/water partitioning (pH 7.4, 25°C).
  • Computational: Use ChemAxon or ACD/Labs software with atomic contribution models.
    Calibrate using reference standards like benzophenone-3 (logP = 3.5) . Cross-validate with HPLC retention time correlation (k' vs. logP) .

Q. What strategies mitigate interference from metabolites in pharmacological studies?

Answer: In vivo studies often face interference from glucuronide or sulfate conjugates. Implement:

  • Sample pretreatment: Hydrolyze with β-glucuronidase/sulfatase (37°C, 2 hours) before extraction.
  • Chromatographic separation: Use a HILIC column for polar metabolites.
  • Isotope dilution: Spike with deuterated internal standards (e.g., d₄-3-(1-Hydroxy-2-methylpropyl)benzoic acid) to correct for matrix effects .

Q. How can enzyme inhibition kinetics be characterized for this compound?

Answer: Perform Michaelis-Menten assays using recombinant enzymes (e.g., CYP3A4).

  • Protocol: Incubate with NADPH (1 mM), substrate (varying concentrations), and inhibitor (0–50 µM) at 37°C.
  • Analysis: Fit data to competitive inhibition models (GraphPad Prism) to calculate Ki.
    Report IC₅₀ shifts with pre-incubation time to assess time-dependent inhibition .

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